molecular formula C20H15ClO4 B11705716 2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate

Cat. No.: B11705716
M. Wt: 354.8 g/mol
InChI Key: XHNXPUHMJZIRBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate is an organic compound that features both a chlorophenyl and a naphthalenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 2-(naphthalen-2-yloxy)acetic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 2-(naphthalen-2-yloxy)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of enzymes involved in metabolic pathways, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 2-(phenoxy)acetate: Similar structure but with a phenoxy group instead of a naphthalenyloxy group.

    2-(4-Chlorophenyl)-2-oxoethyl 2-(benzyloxy)acetate: Contains a benzyloxy group instead of a naphthalenyloxy group.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate is unique due to the presence of both a chlorophenyl and a naphthalenyloxy group, which may confer distinct chemical and biological properties. The naphthalenyloxy group can enhance the compound’s ability to interact with aromatic systems, potentially increasing its efficacy in certain applications .

Properties

Molecular Formula

C20H15ClO4

Molecular Weight

354.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C20H15ClO4/c21-17-8-5-15(6-9-17)19(22)12-25-20(23)13-24-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2

InChI Key

XHNXPUHMJZIRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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